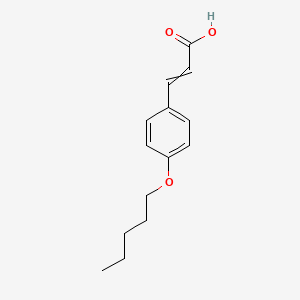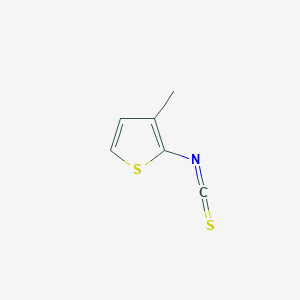
2-Isothiocyanato-3-methylthiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isothiocyanato-3-methylthiophene is a heterocyclic organic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and contain a sulfur atom in their five-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-3-methylthiophene typically involves the reaction of 3-methylthiophene with thiophosgene or other isothiocyanate precursors. One common method is the reaction of 3-methylthiophene with thiophosgene in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents, such as carbon disulfide and cyanuric acid, has been explored to replace thiophosgene, which is highly toxic and volatile .
化学反応の分析
Types of Reactions: 2-Isothiocyanato-3-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, such as amines and alcohols, to form thioureas and thiocarbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures, which are valuable in medicinal chemistry.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines and alcohols are commonly used under mild conditions.
Cyclization Reactions: Catalysts like Lewis acids or bases are often employed to facilitate cyclization.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used for these transformations.
Major Products Formed:
Thioureas and Thiocarbamates: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cyclization reactions.
Sulfoxides and Sulfones: Products of oxidation reactions.
科学的研究の応用
2-Isothiocyanato-3-methylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 2-Isothiocyanato-3-methylthiophene involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its anticancer and antimicrobial effects .
類似化合物との比較
2-Methylthiophene: Lacks the isothiocyanate group, making it less reactive.
2,5-Dimethylthiophene: Contains an additional methyl group, altering its chemical properties and reactivity.
Phenyl Isothiocyanate: Contains a phenyl group instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: 2-Isothiocyanato-3-methylthiophene is unique due to the combination of the thiophene ring and the isothiocyanate group, which imparts distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C6H5NS2 |
|---|---|
分子量 |
155.2 g/mol |
IUPAC名 |
2-isothiocyanato-3-methylthiophene |
InChI |
InChI=1S/C6H5NS2/c1-5-2-3-9-6(5)7-4-8/h2-3H,1H3 |
InChIキー |
IZPFHKWRLJQSTR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


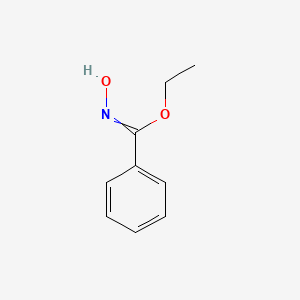
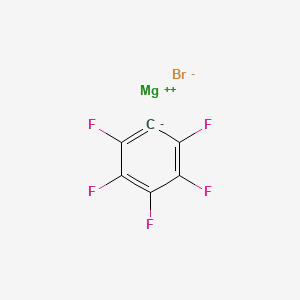
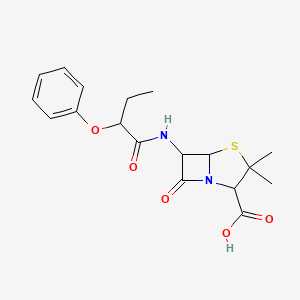
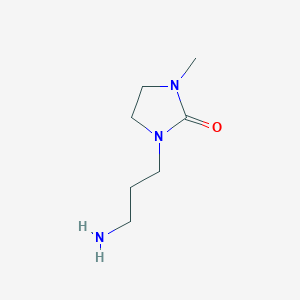
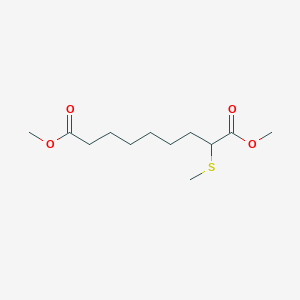

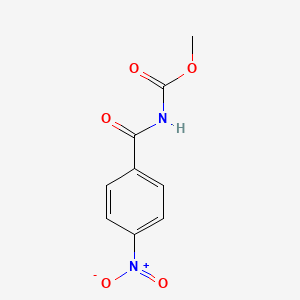
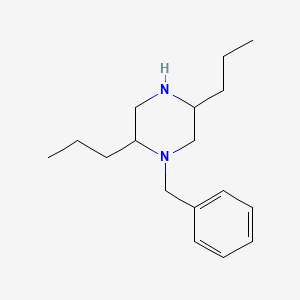
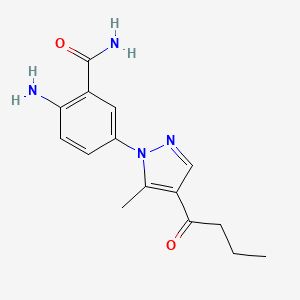

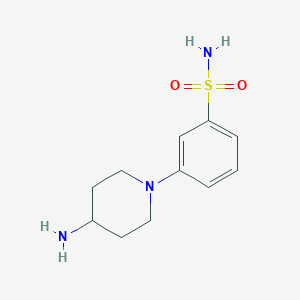
![8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13874719.png)
